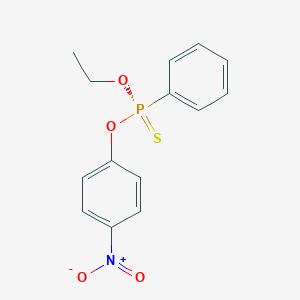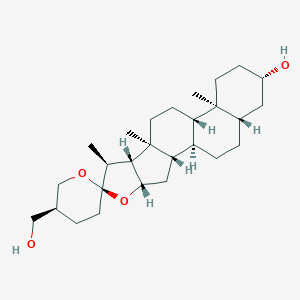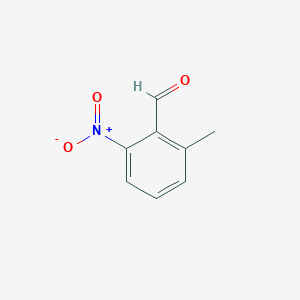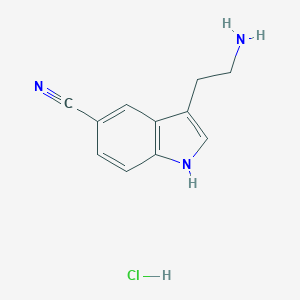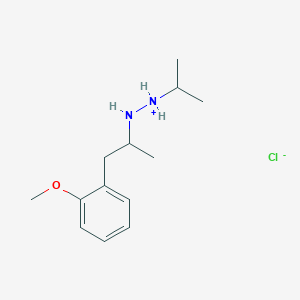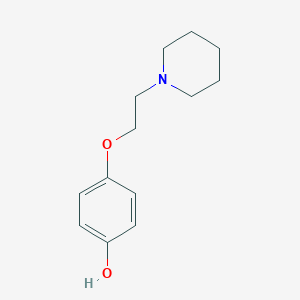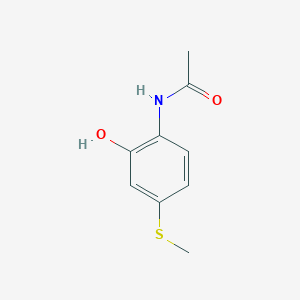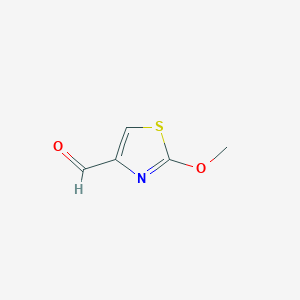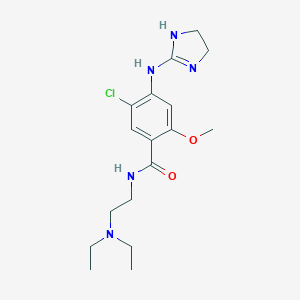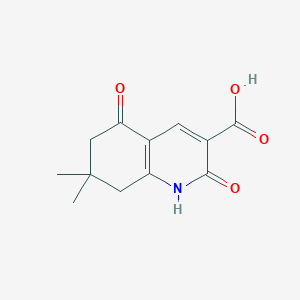
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known to possess various biochemical and physiological properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of key enzymes and receptors involved in various biological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, the compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at higher concentrations.
Orientations Futures
There are several potential future directions for research on 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine. One possible avenue is the development of novel derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine is typically achieved through the reaction of ethylamine with 2-bromoacetaldehyde and thioacetamide. The resulting product is then purified through recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various pharmacological properties, including antibacterial, antifungal, and antitumor activities.
Propriétés
Numéro CAS |
108851-53-2 |
|---|---|
Nom du produit |
5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine |
Formule moléculaire |
C5H10N2S |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
5-ethyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
Clé InChI |
URGJLGXMJVWVHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN=C(S1)N |
SMILES canonique |
CCC1CN=C(S1)N |
Synonymes |
2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
